molecular formula C28H46O B602628 Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol CAS No. 209112-82-3

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol

Cat. No.: B602628
CAS No.: 209112-82-3
M. Wt: 405.7 g/mol
InChI Key: INDVLXYUCBVVKW-PNQHCZJJSA-N
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Description

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol: is a deuterated derivative of ergosta-5,24(28)-dien-3beta-ol, a sterol compound Sterols are a subgroup of steroids and are important components of cell membranes, where they play a role in maintaining membrane structure and fluidity

Mechanism of Action

Target of Action

Sterols like this compound are key constituents of the plasma membrane in eukaryotic cells .

Biochemical Pathways

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol is involved in the sterol biosynthetic pathway. It is a precursor of vitamin D4 . The biosynthesis of sterols in yeast is a complex process with multiple control steps .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol typically involves the deuteration of ergosta-5,24(28)-dien-3beta-ol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, often involving deuterated reagents and catalysts under specific conditions to ensure selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing advanced techniques and equipment to achieve high yields and purity. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of specialized catalysts to facilitate the deuteration process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), often used in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), typically used in anhydrous solvents.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often used in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield halogenated compounds or other derivatives.

Scientific Research Applications

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of sterol metabolism and deuterium-labeled compounds.

    Biology: Utilized in studies of cell membrane structure and function, as well as in the investigation of sterol biosynthesis pathways.

    Medicine: Explored for its potential therapeutic applications, including its role in modulating cholesterol levels and its effects on various biological processes.

    Industry: Employed in the development of new materials and products, particularly in the pharmaceutical and biotechnology sectors.

Comparison with Similar Compounds

Similar Compounds

    Ergosta-5,24(28)-dien-3beta-ol:

    Chalinasterol: Another sterol with a similar structure, found in marine organisms.

    Ostreasterol: A sterol compound with similar biological properties, also found in marine organisms.

Uniqueness

Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can enhance the compound’s stability and allow for more precise tracking in metabolic studies. Additionally, its unique isotopic composition makes it a valuable tool in the study of sterol biosynthesis and metabolism.

Properties

CAS No.

209112-82-3

Molecular Formula

C28H46O

Molecular Weight

405.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D

InChI Key

INDVLXYUCBVVKW-PNQHCZJJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]

SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Purity

> 95%

tag

Ergostanol Impurities

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Reactant of Route 2
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Reactant of Route 3
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Reactant of Route 4
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Reactant of Route 5
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Reactant of Route 6
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol

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